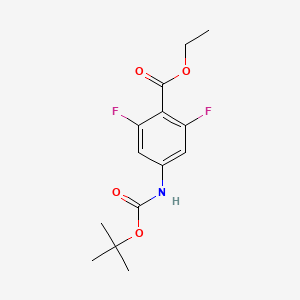

ethyl N-BOC-3,5-difluoroaniline-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2,6-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4/c1-5-20-12(18)11-9(15)6-8(7-10(11)16)17-13(19)21-14(2,3)4/h6-7H,5H2,1-4H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLFCXAMQWMTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1F)NC(=O)OC(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601164695 | |

| Record name | Ethyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601164695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227267-12-0 | |

| Record name | Ethyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-difluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227267-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601164695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-BOC-3,5-difluoroaniline-4-carboxylate typically involves the following steps:

Protection of Aniline: The aniline group is first protected with a BOC group using di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine (TEA).

Fluorination: The protected aniline is then subjected to electrophilic fluorination using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms at the 3 and 5 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-BOC-3,5-difluoroaniline-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the aniline ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Deprotection: The BOC protecting group can be removed under acidic conditions to yield the free aniline.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

Substitution: Various substituted aniline derivatives.

Hydrolysis: 3,5-difluoroaniline-4-carboxylic acid.

Deprotection: 3,5-difluoroaniline.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Overview:

The synthesis of ethyl N-BOC-3,5-difluoroaniline-4-carboxylate typically involves three main steps:

- Protection of Aniline: The aniline group is protected using di-tert-butyl dicarbonate (BOC2O) in the presence of a base like triethylamine (TEA).

- Fluorination: Electrophilic fluorination introduces fluorine atoms at the 3 and 5 positions using agents such as N-fluorobenzenesulfonimide (NFSI).

- Esterification: The carboxylic acid group is esterified with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid (PTSA) .

Chemical Reactions:

this compound can undergo various reactions including:

- Substitution Reactions: Fluorine atoms can be substituted with other nucleophiles.

- Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

- Deprotection: The BOC group can be removed under acidic conditions to yield free aniline .

Chemistry

In synthetic organic chemistry, this compound serves as a crucial building block for synthesizing complex organic molecules. Its unique structure allows for the introduction of fluorinated groups that enhance the biological activity of resulting compounds .

Biology

The compound is employed in developing fluorinated analogs of biologically active compounds. These analogs often exhibit improved pharmacokinetic properties due to enhanced lipophilicity and metabolic stability imparted by fluorine atoms .

Medicinal Chemistry

This compound has been investigated for its potential in drug discovery. It is particularly relevant in designing enzyme inhibitors and receptor modulators. For instance, derivatives of this compound have shown promise as inhibitors of endothelin-converting enzyme (ECE), which is implicated in various cardiovascular disorders . This application highlights its potential therapeutic value in treating conditions such as hypertension and heart failure.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and advanced materials. Its ability to participate in various chemical transformations makes it valuable for synthesizing novel materials with specific properties .

Case Studies

Case Study 1: Drug Development

Research has demonstrated that derivatives of ethyl N-BOC-3,5-difluoroaniline have been synthesized and evaluated for their efficacy as ECE inhibitors. These studies indicate that modifications to the BOC group can significantly impact biological activity and selectivity against target enzymes .

Case Study 2: Synthetic Methodology

A recent study explored sustainable methods for difluoroalkylation using ethyl N-BOC-3,5-difluoroaniline as a substrate. The results highlighted new protocols that enhance yield and reduce environmental impact during synthesis .

Mechanism of Action

The mechanism of action of ethyl N-BOC-3,5-difluoroaniline-4-carboxylate is primarily related to its ability to interact with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes and receptors. The BOC group serves as a protecting group, preventing unwanted side reactions during synthesis .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Fluorine Substituents: The 3,5-difluoro substitution in the target compound creates a strongly electron-deficient aromatic ring, reducing electrophilic substitution reactivity compared to mono-fluorinated analogs (e.g., 4-N-Boc-amino-3-fluorophenylboronic acid). Computational studies using density functional theory (DFT) suggest that the electron-withdrawing nature of fluorine increases the compound’s electrophilicity index, directing nucleophilic attacks to the ester group or deprotected amine .

- BOC Protection : The bulky BOC group sterically hinders nucleophilic reactions at the amine, a feature shared with N-Boc-n-methyl-4-methoxy-D-phenylalanine. However, the BOC group’s stability under basic conditions contrasts with its labile nature under acidic hydrolysis, a property exploited in peptide synthesis .

Biological Activity

Ethyl N-BOC-3,5-difluoroaniline-4-carboxylate is a compound of significant interest in medicinal chemistry and drug discovery due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Properties

The synthesis of this compound typically involves several key steps:

- Protection of Aniline : The aniline group is protected with a BOC (tert-butoxycarbonyl) group using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

- Fluorination : Electrophilic fluorination is performed using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at the 3 and 5 positions of the aniline ring.

- Esterification : The carboxylic acid group is esterified with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

This compound features a BOC-protected aniline moiety which enhances its lipophilicity and metabolic stability, critical for its interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances binding affinity due to increased hydrophobic interactions. The BOC group serves as a protective moiety during synthesis, allowing for selective reactions without undesired side products .

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. For instance:

- Structure-Activity Relationship (SAR) : Research indicated that derivatives with a BOC group exhibited varying degrees of antiproliferative effects against cancer cell lines. Specifically, compounds with specific substitutions showed IC50 values in the low micromolar range against breast cancer cell lines MDA-MB-231 and MCF-7 .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 31a | 3.72 | MDA-MB-231 |

| 31b | 10.07 | MCF-7 |

| 10b | 5.23 | MDA-MB-231 |

These findings suggest that modifications to the aniline structure can significantly influence biological activity.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. The compound's ability to modulate enzyme activity makes it a candidate for developing therapeutic agents targeting specific pathways involved in cancer progression .

Q & A

Q. Q1: What are the critical considerations for optimizing the synthesis of ethyl N-BOC-3,5-difluoroaniline-4-carboxylate?

Methodological Answer : Synthesis optimization hinges on three factors:

- Reagent Compatibility : Use BOC (tert-butoxycarbonyl) protection under anhydrous conditions to prevent premature deprotection. For fluorinated intermediates, anhydrous DMF or THF is preferred to avoid side reactions with residual moisture .

- Temperature Control : Maintain temperatures between 0–5°C during BOC protection to suppress side reactions (e.g., ring fluorination or ester hydrolysis). Post-protection, gradual warming to RT ensures stability .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted 3,5-difluoroaniline and ester byproducts. Confirm purity via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. Q2: How can analytical techniques distinguish this compound from structural analogs?

Methodological Answer :

- NMR Analysis :

- ¹⁹F NMR : Distinct signals at δ -115 ppm (ortho-F) and -120 ppm (para-F) confirm substitution patterns .

- ¹H NMR : Ethyl ester protons appear as a quartet (δ 4.2–4.4 ppm), while BOC tert-butyl protons resonate as a singlet (δ 1.4 ppm) .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 327.1 (calculated for C₁₄H₁₆F₂NO₄) with fragmentation peaks at m/z 228.0 (loss of BOC group) .

Advanced Research Questions

Q. Q3: How do conflicting spectral data arise in characterizing fluorinated intermediates, and how can they be resolved?

Methodological Answer : Data contradictions often stem from:

- Fluorine Spin-Spin Coupling : Overlapping ¹⁹F signals in crowded regions (e.g., δ -110 to -130 ppm) can obscure assignments. Use decoupling experiments or 2D NMR (HSQC) to isolate couplings .

- Solvent Artifacts : Residual DMSO-d6 in NMR samples may interact with fluorine atoms. Confirm solvent purity via blank runs and switch to CDCl₃ for clarity .

- Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry (e.g., verifying para- vs. meta-substitution) .

Q. Q4: What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer : Design a stability study with:

- pH Buffers : Incubate the compound in buffers (pH 2–10) at 25°C and 40°C. Monitor degradation via HPLC (C18 column, 1.0 mL/min, λ=254 nm). BOC groups hydrolyze rapidly below pH 3, releasing free amine .

- Kinetic Analysis : Use Arrhenius plots to predict shelf life. For example, activation energy (Eₐ) ~60 kJ/mol indicates moderate thermal stability .

- Light Sensitivity : Expose to UV (254 nm) and track photodegradation products via LC-MS. Fluorinated aromatics are prone to radical-mediated decomposition .

Q. Q5: How can regioselectivity challenges in derivatizing the 3,5-difluoroaniline core be addressed?

Methodological Answer :

- Protecting Group Strategy : BOC protection of the amine prior to esterification prevents nucleophilic attack on the carbonyl carbon .

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the 4-position, enabling selective carboxylation. Quench with ethyl chloroformate to install the ester .

- Competitive Reactivity : Fluorine’s electron-withdrawing effect slows electrophilic substitution at the 3,5-positions. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for late-stage functionalization .

Q. Q6: What in vitro assays are suitable for evaluating the biological activity of derivatives?

Methodological Answer :

- Enzyme Inhibition : Screen against fluorinated-target enzymes (e.g., kinases or proteases) using fluorescence polarization. IC₅₀ values <10 µM suggest therapeutic potential .

- Cellular Uptake : Label the compound with ¹⁸F for PET imaging or use fluorescent tags (e.g., BODIPY) to track intracellular localization .

- Structure-Activity Relationship (SAR) : Systematically modify the ester (e.g., methyl vs. ethyl) and BOC groups to correlate substituents with potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.